molecular formula C8H5ClN2O2 B1486730 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 876379-75-8

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No. B1486730
M. Wt: 196.59 g/mol
InChI Key: OCQTYSSQJSCICC-UHFFFAOYSA-N
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Description

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid consists of a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 6-position and a carboxylic acid group at the 2-position .

Scientific Research Applications

Synthesis and Structural Studies

  • Experimental and Theoretical Studies: The conversion of 1H-pyrazole-3-carboxylic acid into corresponding amides and derivatives was investigated, providing insights into the functionalization reactions involving similar compounds like 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
  • Crystal Structure and Computational Studies: Studies on the crystal structure and computational analysis of derivatives, including 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, provide a deeper understanding of the structural properties of related compounds (Li-qun Shen et al., 2012).

Synthesis of Novel Compounds

  • Novel Carbaldehydes Synthesis: The synthesis of novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes through Vilsmeier–Haack reaction demonstrates the versatility of similar pyridine derivatives in chemical synthesis (J. Quiroga et al., 2010).
  • Fused Pyridine-4-Carboxylic Acids Library: The generation of a library of fused pyridine-4-carboxylic acids, including compounds related to 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, shows its potential in combinatorial chemistry (D. Volochnyuk et al., 2010).

Biological Activity and Potential Applications

  • Antibacterial Screening: Research on 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, with structures related to 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, revealed antibacterial properties, hinting at potential medical applications (T. Maqbool et al., 2014).

Synthesis Techniques and Reactions

  • Efficient Synthesis of Novel Products: Studies on the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, relevant to the synthesis of compounds like 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid, demonstrate efficient synthesis methods (Aseyeh Ghaedi et al., 2015).

Additional Studies and Applications

  • Theoretical and Experimental Investigations: Research on the structure and vibrational spectra of pyrazolopyridine derivatives provides insight into the physical and chemical properties of related compounds (Khaled Bahgat et al., 2009).
  • Carboxylic Acid Functionalized Compounds: Studies on carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, which share structural similarities, offer insights into hydrogen bond and metal-directed self-assembly (Lingwei Kong et al., 2012).

properties

IUPAC Name

6-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-6-3-7(8(12)13)10-11(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQTYSSQJSCICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN2C1=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672062
Record name 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid

CAS RN

876379-75-8
Record name 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876379-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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